![molecular formula C7H4BrN3O2 B1525236 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190309-83-1](/img/structure/B1525236.png)
3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
Scientific Research Applications
Fibroblast Growth Factor Receptor Inhibitors
1H-pyrrolo[2,3-b]pyridine derivatives, including 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine, have been found to have potent activities against FGFR1, 2, and 3 . These compounds can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . They also significantly inhibit the migration and invasion of 4T1 cells .
Cancer Therapy
The abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . 1H-pyrrolo[2,3-b]pyridine derivatives are being developed as a class of FGFR-targeting compounds with development prospects .
Synthesis of Cdc7 Kinase Inhibitors
5-Nitro-1H-pyrrolo[2,3-b]pyridine, a compound closely related to 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine, is used in the synthesis of Cdc7 kinase inhibitors . These inhibitors are being explored as a novel cancer therapy .
Synthesis of 4-Anilinoquinazolines
5-Nitro-1H-pyrrolo[2,3-b]pyridine is also an intermediate in the synthesis of 4-anilinoquinazolines . These compounds are potential anticancer agents .
5. Synthesis of Azaindole Based Protein Kinase Inhibitors 5-Bromo-1H-pyrrolo[2,3-b]pyridine, another compound closely related to 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine, is used for the synthesis of azaindole based protein kinase inhibitors .
Antiproliferative Activity Against Hep3B Cells
1H-pyrrolo[2,3-b]pyridine derivatives have been developed as FGFR4 inhibitors with potent antiproliferative activity against Hep3B cells .
Safety and Hazards
properties
IUPAC Name |
3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-6-3-10-7-5(6)1-4(2-9-7)11(12)13/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFSTNNKVGMXMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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